Activation Energy for Thermal Decomposition: Diethyl Peroxide vs. Di-tert-butyl Peroxide
A comparative analysis of literature Arrhenius parameters for dialkyl peroxides demonstrates that diethyl peroxide has a significantly lower activation energy (Ea) for O–O bond homolysis compared to the widely used industrial initiator di-tert-butyl peroxide. This difference directly impacts the temperature required for efficient radical generation [1].
| Evidence Dimension | Activation Energy (Ea) for Thermal Decomposition |
|---|---|
| Target Compound Data | 31.3 ± 1.0 kcal/mol |
| Comparator Or Baseline | Di-tert-butyl peroxide: 37.8 ± 1.0 kcal/mol |
| Quantified Difference | Approximately 6.5 kcal/mol lower for diethyl peroxide |
| Conditions | Gas-phase thermal decomposition; data compiled from multiple literature sources. |
Why This Matters
The ~6.5 kcal/mol difference enables radical initiation at substantially lower temperatures, which is critical for temperature-sensitive polymerization or when using volatile monomers.
- [1] Alljournals.cn. (n.d.). The Arrhenius parameters for the thermal decomposition of organic peroxides, and the dissociation energy of the peroxide bond. Retrieved from https://slh.alljournals.cn/view_abstract.aspx?pcid=6E709DC38FA1D09A4B578DD0906875B5B44D4D294832BB8E&aid=58BAEF4C5317AD378908346FC2978645 View Source
